

Application Note: UPLC-MS/MS Analysis of 3-Hydroxyisovaleryl Carnitine in Urine

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Compound of Interest		
Compound Name:	3-Hydroxyisovaleryl-CoA	
Cat. No.:	B1251457	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxyisovaleryl carnitine (3-HIA-carnitine) is a metabolite that serves as a crucial biomarker for monitoring certain inborn errors of metabolism and nutritional deficiencies. Abnormally high levels of 3-HIA-carnitine in urine can indicate a disruption in the leucine catabolism pathway.[1] This is often caused by reduced activity of 3-methylcrotonyl-CoA carboxylase, a biotin-dependent enzyme.[2][3] Consequently, the quantification of urinary 3-HIA-carnitine is a valuable tool for diagnosing conditions such as biotin deficiency and multiple carboxylase deficiency.[4][5] This application note details a robust and high-throughput Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the precise quantification of 3-HIA-carnitine in human urine.

Principle of the Method

This method employs UPLC for the rapid and efficient chromatographic separation of 3-hydroxyisovaleryl carnitine from other endogenous urine components. The separation is followed by detection using a tandem quadrupole mass spectrometer. The mass spectrometer operates in the Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity for the quantification of the target analyte.[5][6] An isotopically labeled internal standard is used to ensure accuracy and precision.[7]



Experimental Protocols Materials and Reagents

- Standards: 3-Hydroxyisovaleryl carnitine and isotopically labeled internal standard (e.g., 3-Hydroxyisovaleryl-d3-carnitine).
- Solvents: LC-MS grade methanol, acetonitrile, and water.
- Additives: Optima LC-MS grade formic acid.
- Equipment: UPLC system (e.g., Waters ACQUITY UPLC), Tandem Quadrupole Mass Spectrometer (e.g., Waters Xevo TQ-S), analytical balance, centrifuges, and calibrated pipettes.
- Labware: Autosampler vials, microcentrifuge tubes, volumetric flasks.

Standard Solution Preparation

- Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-HIA-carnitine and the internal standard (IS) by dissolving the pure compounds in methanol.
- Working Standard Solutions: Serially dilute the primary stock solutions with a water/methanol (50:50, v/v) mixture to prepare a series of working standard solutions for the calibration curve.
- Internal Standard Spiking Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL) in the same diluent.
- Calibration Standards and Quality Controls (QCs): Prepare calibration standards and QC samples by spiking appropriate amounts of the working standard solutions into a pooled urine matrix.

Sample Preparation

The sample preparation for urine is designed to be simple and high-throughput, avoiding the need for solid-phase extraction.[1][2]

Collection: Collect random urine samples in preservative-free containers.[8]



- Storage: If not analyzed immediately, samples should be frozen at -80°C.[6]
- Thawing: Thaw frozen urine samples at 4°C before processing.[6]
- Centrifugation: Centrifuge an aliquot (e.g., 1 mL) of each urine sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet any particulate matter.[6]
- Dilution: Transfer a small aliquot (e.g., 20 μL) of the supernatant to a clean microcentrifuge tube.[6] Add the internal standard spiking solution and dilute with deionized water. A final dilution factor of 30-fold is often sufficient.[4]
- Transfer: Vortex the mixture and transfer it to an autosampler vial for analysis.

UPLC-MS/MS Instrumental Parameters

The following tables summarize the instrumental conditions for the analysis.

Table 1: UPLC Parameters

Parameter	Value
LC System	Waters ACQUITY UPLC or equivalent
Column	ACQUITY UPLC BEH C18 (1.7 μm, 2.1 x 50 mm)[7][9]
Column Temp.	45 °C[6]
Sample Temp.	4 °C[6]
Mobile Phase A	0.1% Formic Acid in Water[6]
Mobile Phase B	0.1% Formic Acid in Acetonitrile[6]
Flow Rate	0.5 mL/min[6]
Injection Volume	2 μL[6]

| Elution Mode | Gradient |

Table 2: Mass Spectrometry Parameters



Parameter	Value	
MS System	Waters Xevo TQ-S or equivalent	
Ionization Mode	Positive Electrospray Ionization (ESI+)[6]	
Acquisition Mode	Multiple Reaction Monitoring (MRM)[6]	
Capillary Voltage	2.75 kV[6]	
Cone Voltage	Analyte-dependent (8–48 V)[6]	
Collision Energy	Analyte-dependent (14–26 eV)[6]	

| Data Management | MassLynx® Software or equivalent[6] |

Table 3: MRM Transitions (Example)

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (s)
3-HIA-carnitine	User Determined	User Determined	0.05
3-HIA-carnitine (Quantifier)	User Determined	85.1	0.05

| Internal Standard (IS) | User Determined | User Determined | 0.05 |

Note: Specific m/z transitions for precursor and product ions must be optimized by infusing the pure standard compounds.

Data and Results

The method is validated to demonstrate its suitability for the quantitative analysis of 3-HIA-carnitine in urine. Key performance characteristics are summarized below.

Table 4: Method Performance Characteristics



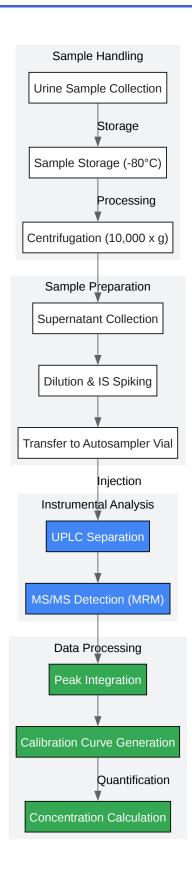
Parameter	Result	Reference
Linear Range	5 - 200 ng/mL	[9]
Correlation Coefficient (r²)	> 0.99	[7][9]
Precision (%RSD)	5.5%	[9]
Accuracy (Recovery %)	> 79%	[9]
Limit of Detection (LOD)	0.03 μg/L	[7]

| Limit of Quantification (LOQ) | 0.08 μ g/L |[7] |

Visualizations Experimental Workflow

The following diagram illustrates the complete workflow from sample collection to final data analysis.





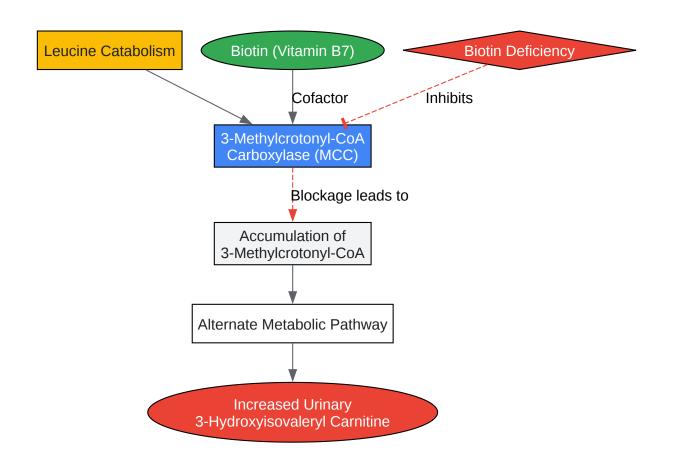
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Caption: UPLC-MS/MS workflow for 3-HIA-carnitine analysis.



Metabolic Pathway Context

This diagram shows the relationship between leucine metabolism, biotin deficiency, and the resulting increase in 3-HIA-carnitine.



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Caption: Biotin's role in leucine metabolism.

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